An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-(piperidin-1-yl)quinoxaline
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-(piperidin-1-yl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Emergence of 2-Chloro-3-(piperidin-1-yl)quinoxaline
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline nucleus allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacological profiles. This has led to the development of numerous quinoxaline-containing compounds with therapeutic potential.
This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 2-Chloro-3-(piperidin-1-yl)quinoxaline . This compound is of particular interest due to the presence of a reactive chlorine atom, which serves as a handle for further synthetic modifications, and a piperidine moiety, a common functional group in many approved pharmaceuticals that can influence solubility, lipophilicity, and target engagement. This guide will delve into its synthesis, physicochemical characteristics, reactivity, and potential applications, providing a foundational resource for researchers in drug discovery and organic synthesis.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug development and chemical synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and handling.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-(piperidin-1-yl)quinoxaline | [3] |
| CAS Number | 32998-26-8 | [3] |
| Molecular Formula | C₁₃H₁₄ClN₃ | [4] |
| Molecular Weight | 247.73 g/mol | [4] |
| Melting Point | 64-66 °C | [3][5] |
| Physical Form | Powder | [3] |
| Storage Temperature | Room Temperature | [3] |
Further experimental determination of properties such as boiling point, solubility in various solvents, pKa, and logP is recommended for a complete physicochemical profile.
Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline
The primary route for the synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline is through the nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,3-dichloroquinoxaline. This precursor is typically prepared by the chlorination of quinoxaline-2,3(1H,4H)-dione.[6]
Synthesis of the Precursor: 2,3-Dichloroquinoxaline
The synthesis of 2,3-dichloroquinoxaline is a crucial first step. A common and effective method involves the reaction of quinoxaline-2,3(1H,4H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline [6]
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione and phosphorus oxychloride.
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux for approximately 90 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the product to obtain 2,3-dichloroquinoxaline. The product can be further purified by recrystallization from a suitable solvent system such as chloroform and n-hexane.
-
Nucleophilic Aromatic Substitution (SNAr) for 2-Chloro-3-(piperidin-1-yl)quinoxaline
With the 2,3-dichloroquinoxaline precursor in hand, the target compound is synthesized by reacting it with piperidine. The reaction proceeds via a stepwise SNAr mechanism, where one of the chlorine atoms is displaced by the piperidine nucleophile. Controlling the stoichiometry and reaction conditions is key to favoring the monosubstituted product.
Experimental Protocol: Synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline
-
Materials:
-
2,3-Dichloroquinoxaline
-
Piperidine
-
Ethanol or another suitable polar aprotic solvent (e.g., DMF, acetonitrile)
-
Triethylamine (or another suitable base, if piperidine is used as a salt)
-
Water
-
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask.
-
Add piperidine (typically 1.0 to 1.2 equivalents) to the solution. If piperidine hydrochloride is used, add an equivalent of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux for several hours). The progress of the reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure.
-
The crude product is then worked up, which may involve partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-3-(piperidin-1-yl)quinoxaline.
-
Caption: Synthetic workflow for 2-Chloro-3-(piperidin-1-yl)quinoxaline.
Spectroscopic Characterization
The structural elucidation of 2-Chloro-3-(piperidin-1-yl)quinoxaline relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data for the compound and its close analogs.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoxaline ring system and the aliphatic protons of the piperidine ring. A database entry for the ¹H NMR spectrum of 2-chloro-3-(piperidin-1-yl)quinoxaline in CDCl₃ has been noted.[4][7] Based on related structures, the aromatic protons would likely appear in the range of δ 7.5-8.1 ppm, while the piperidine protons would be observed as multiplets in the upfield region, typically between δ 1.6-3.6 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoxaline core and the piperidine ring. The carbons of the quinoxaline ring are expected in the aromatic region (δ 120-155 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-55 ppm).[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-3-(piperidin-1-yl)quinoxaline is expected to exhibit characteristic absorption bands:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹[10]
-
Aliphatic C-H stretching (piperidine): ~2950-2850 cm⁻¹[8]
-
C=N and C=C stretching (quinoxaline ring): ~1610-1500 cm⁻¹[8][10]
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Chloro-3-(piperidin-1-yl)quinoxaline, the mass spectrum would show a molecular ion peak (M⁺) at m/z 247. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.[11] Common fragmentation pathways would likely involve the loss of the piperidine ring or the chlorine atom.[8]
Chemical Reactivity
The chemical reactivity of 2-Chloro-3-(piperidin-1-yl)quinoxaline is dominated by the remaining chlorine atom at the 2-position. The electron-donating nature of the piperidine group at the 3-position can influence the reactivity of this chlorine atom in subsequent nucleophilic substitution reactions.
Further Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is still susceptible to nucleophilic attack, allowing for the synthesis of a diverse range of 2,3-disubstituted quinoxaline derivatives.[12] The piperidine substituent, being an electron-donating group, may slightly decrease the electrophilicity of the C-2 carbon compared to the parent 2,3-dichloroquinoxaline. However, the inherent electron-deficient nature of the pyrazine ring still allows for SNAr reactions to occur, often requiring slightly more forcing conditions (e.g., higher temperatures or stronger nucleophiles) compared to the first substitution.
Caption: General scheme for further SNAr on the title compound.
This reactivity opens up avenues for creating libraries of compounds with diverse functionalities at the 2-position, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 2-Chloro-3-(piperidin-1-yl)quinoxaline is not extensively reported in the public domain, the broader class of quinoxaline derivatives and specifically those containing piperidine moieties have shown significant promise in various therapeutic areas.
-
Anticancer Activity: Many quinoxaline derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and DNA intercalation.[2][8][13] The piperidine moiety is also a common feature in many anticancer drugs.
-
Antimicrobial and Antiviral Activity: The quinoxaline scaffold is a key component of several antimicrobial and antiviral agents.[10] The introduction of a piperidine group can modulate the pharmacokinetic properties and potentially enhance the activity of these compounds.
-
Central Nervous System (CNS) Activity: The piperidine ring is a well-known scaffold in CNS drug discovery, often contributing to blood-brain barrier penetration.[1] This suggests that piperidinyl-quinoxaline derivatives could be explored for their potential in treating neurological disorders.
The title compound, with its reactive chlorine atom, serves as a valuable intermediate for the synthesis of more complex molecules for biological screening. Its utility lies in its potential to be a building block in the generation of compound libraries for high-throughput screening against a multitude of biological targets.
Conclusion
2-Chloro-3-(piperidin-1-yl)quinoxaline is a synthetically accessible and reactive intermediate with significant potential in the fields of medicinal chemistry and materials science. Its preparation via a straightforward nucleophilic aromatic substitution reaction on 2,3-dichloroquinoxaline makes it a readily available scaffold for further chemical exploration. The presence of both a reactive chlorine atom and a piperidine moiety provides a unique combination of features for the development of novel compounds with diverse pharmacological profiles. Further research into the specific biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such future investigations.
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